molecular formula C15H19NO4 B1400770 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid CAS No. 908245-09-0

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B1400770
CAS No.: 908245-09-0
M. Wt: 277.31 g/mol
InChI Key: WHBWAWHXIPKUMC-UHFFFAOYSA-N
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Description

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a methyl group at the 6-position, and a carboxylic acid group at the 3-position. It is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis.

Mechanism of Action

Target of Action

It is known that carbamates, such as this compound, are often used as protecting groups for amines, especially in amino acid chemistry .

Mode of Action

The compound 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The carbamate group shields the amine from reactions that could modify it, allowing for more complex organic synthesis processes to occur without affecting the amine group .

Biochemical Pathways

It is known that carbamates, such as this compound, play a crucial role in the synthesis of peptides . They can be involved in various biochemical pathways, depending on the specific context of their use.

Pharmacokinetics

As a carbamate, it is known to be stable and can be installed and removed under relatively mild conditions . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the protection of the amine group in the context of organic synthesis . This allows for more complex reactions to occur without affecting the amine, enabling the synthesis of more complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the carbamate group . Additionally, the presence of certain reagents can trigger the removal of the carbamate group, revealing the protected amine . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6-position through alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Various derivatives with different protecting groups or functional groups.

Scientific Research Applications

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    1-(Benzyloxycarbonyl)-2-methylpiperidine-3-carboxylic acid: Similar structure but with the methyl group at the 2-position.

    1-(Benzyloxycarbonyl)-6-ethylpiperidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of the benzyloxycarbonyl group offers effective protection for amines, making it valuable in synthetic chemistry.

Properties

IUPAC Name

6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWAWHXIPKUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736162
Record name 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908245-09-0
Record name 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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